(R,S)-AM1241

Catalog No.
S518246
CAS No.
444912-48-5
M.F
C22H22IN3O3
M. Wt
503.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S)-AM1241

CAS Number

444912-48-5

Product Name

(R,S)-AM1241

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone

Molecular Formula

C22H22IN3O3

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3

InChI Key

ZUHIXXCLLBMBDW-UHFFFAOYSA-N

SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

Solubility

Soluble in DMSO, not in water

Synonyms

AM-1241; AM 1241; AM1241; UNII-DLM851L3RD.

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

Description

The exact mass of the compound (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is 503.0705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R,S)-AM1241 is a compound belonging to the aminoalkylindole family, recognized for its selective agonistic action on the cannabinoid receptor type 2 (CB2). It exhibits a high affinity for this receptor, with a dissociation constant (Ki) of approximately 3.4 nM, indicating its potent interaction with CB2 compared to the cannabinoid receptor type 1 (CB1) . This selectivity makes (R,S)-AM1241 a valuable tool in pharmacological research, particularly in studies related to inflammation and pain modulation.

  • The indole ring can interact with biological targets like enzymes or receptors, but the specific interactions for this compound would require further investigation [].
  • The combination of the nitro group and the methylpiperidinyl group might influence the compound's lipophilicity and potential for cell membrane permeability.
  • Wear appropriate personal protective equipment like gloves, goggles, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Consult safety data sheets (SDS) for similar compounds if available.

Current Research Availability

Potential Research Areas

The structure of (2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone incorporates several functional groups that are commonly found in biologically active molecules. These include:

  • Indole: A core structure found in many natural products and pharmaceuticals source 2, PubChem: )
  • Nitro group: Can be involved in various biological processes source 3, ScienceDirect:
  • Iodo group: Can serve as a precursor for radiolabeling in radiopharmaceuticals source 4, National Institutes of Health: )
  • Methylpiperidinyl group: A common scaffold in medicinal chemistry source 5, ACS Publications:

These features suggest that (2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone could be a potential candidate for investigation in various areas of scientific research, such as:

  • Medicinal chemistry: Exploring its potential biological activity and therapeutic applications.
  • Radiopharmaceutical development: Utilizing the iodo group for radiolabeling.
  • Organic chemistry: Studying its synthesis, reactivity, and properties.
Typical of cannabinoid compounds. Its structure allows it to participate in receptor-mediated processes, primarily through binding to CB2 receptors. The compound can also interact with other biological pathways indirectly, such as opioid receptors, which may mediate some of its antinociceptive effects .

The synthesis of (R,S)-AM1241 involves several steps that typically include the formation of the aminoalkylindole backbone followed by functional group modifications to enhance receptor selectivity and potency.

The biological activity of (R,S)-AM1241 is characterized by its role as an atypical agonist at CB2 receptors. It has been shown to produce significant antinociceptive effects, which are mediated indirectly through opioid receptors rather than direct activation of CB2 alone . Research indicates that (R,S)-AM1241 can effectively block visceral pain and thermal hyperalgesia, making it a candidate for therapeutic applications in pain management . Additionally, studies have demonstrated its potential neuroprotective effects in models of cerebral ischemia-reperfusion injury, suggesting broader implications for neurological disorders .

The synthesis of (R,S)-AM1241 typically involves multi-step organic reactions. Key methods include:

  • Formation of the Aminoalkylindole Framework: This step often utilizes precursors that undergo cyclization and alkylation.
  • Chiral Resolution: Since (R,S)-AM1241 is a racemic mixture, methods such as chiral chromatography may be employed to isolate individual enantiomers if needed for specific studies.
  • Functionalization: Further modifications can enhance selectivity and potency towards CB2 receptors.

These methods highlight the complexity and precision required in synthesizing effective cannabinoid compounds.

(R,S)-AM1241 has several potential applications in medical research and therapeutic development:

  • Pain Management: Due to its antinociceptive properties, it is investigated for treating chronic pain conditions.
  • Neurological Disorders: Its neuroprotective effects suggest potential use in conditions like amyotrophic lateral sclerosis and other neurodegenerative diseases .
  • Inflammation: The compound's ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases .

Interaction studies involving (R,S)-AM1241 have revealed its complex pharmacological profile. It has been shown to engage not only with CB2 receptors but also with opioid receptors, indicating a multifaceted mechanism of action that could lead to enhanced therapeutic effects in pain relief . Additionally, studies have explored its interactions with various signaling pathways involved in inflammation and neuroprotection.

Several compounds share structural similarities with (R,S)-AM1241, particularly within the aminoalkylindole class. Notable examples include:

  • (R)-AM1241: A single enantiomer that exhibits similar properties but may differ in potency or side effects.
  • (S)-AM1241: The other enantiomer that presents distinct biological activities compared to its racemic counterpart.
  • WIN55212-2: Another cannabinoid receptor agonist known for its analgesic properties but with different receptor selectivity profiles.

Comparison Table

CompoundSelectivityPrimary ActionNotable Effects
(R,S)-AM1241CB2 > CB1AgonistAntinociceptive, neuroprotective
(R)-AM1241CB2AgonistSimilar but potentially more potent
(S)-AM1241CB2AgonistDifferent activity profile
WIN55212-2CB1 = CB2AgonistBroad analgesic effects

(R,S)-AM1241 stands out due to its unique selectivity for CB2 over CB1 and its indirect action through opioid pathways, which may lead to fewer psychoactive effects compared to other cannabinoids.

(R,S)-AM1241 (1-(methylpiperidin-2-ylmethyl)-3-(2-iodo-5-nitrobenzoyl)indole) is an aminoalkylindole compound that exhibits high affinity binding to cannabinoid receptor 2 with significant selectivity over cannabinoid receptor 1 [1] [2]. The molecular formula of (R,S)-AM1241 is C22H22IN3O3 with a molecular weight of 503.33 grams per mole [3] [4]. The compound functions as a G protein-coupled receptor ligand, specifically targeting the cannabinoid receptor 2 system through aminoalkylindole pharmacophore interactions [1] [5].

The binding profile of (R,S)-AM1241 demonstrates consistent high affinity across multiple species. In radioligand displacement assays using [³H]-CP55,940, (R,S)-AM1241 exhibits Ki values of 28.7 ± 2.01 nanomolar at human cannabinoid receptor 2, 26.7 ± 0.44 nanomolar at rat cannabinoid receptor 2, and 23.8 ± 4.36 nanomolar at mouse cannabinoid receptor 2 [1]. These binding affinities represent near-equal affinity across species, indicating robust cross-species pharmacological activity. The compound demonstrates significantly reduced affinity for cannabinoid receptor 1, with Ki values exceeding 10,000 nanomolar at human cannabinoid receptor 1 [1] [2].

SpeciesCB2 Ki (nM)CB1 Ki (nM)Selectivity Ratio
Human28.7 ± 2.01>10,000~348-fold
Rat26.7 ± 0.44Not determined~375-fold
Mouse23.8 ± 4.36Not determined~420-fold

CB2 Receptor Selectivity Mechanisms

The cannabinoid receptor 2 selectivity of (R,S)-AM1241 results from specific molecular interactions within the receptor binding pocket that differ from cannabinoid receptor 1 [6] [7]. Structural analysis reveals that cannabinoid receptor 2 selectivity is enhanced by the presence of lipophilic groups that interact with phenylalanine residue 5.46 in the cannabinoid receptor 2 receptor and groups capable of forming hydrogen bonds with serine residue 3.31 [6]. The 2-iodo-5-nitrobenzoyl substituent at the 3-indole position contributes significantly to the selectivity profile [2] [8].

The selectivity mechanism involves differential binding pocket volumes and conformational states between cannabinoid receptor 1 and cannabinoid receptor 2 [7]. Molecular dynamics simulations demonstrate that cannabinoid receptor 2 selective ligands bind favorably to specific metastable states that are distinct from those accessible in cannabinoid receptor 1 [7]. The methylpiperidine moiety linked to the indole nitrogen provides additional selectivity through specific hydrophobic interactions with cannabinoid receptor 2-specific residues [6].

Comparative analysis with other cannabinoid receptor ligands demonstrates the superior selectivity of (R,S)-AM1241. While WIN55,212-2 exhibits approximately 19-fold selectivity for cannabinoid receptor 2 over cannabinoid receptor 1, (R,S)-AM1241 achieves 82-fold selectivity in native tissue preparations and up to 348-fold selectivity in recombinant systems [1] [9] [2]. This enhanced selectivity profile positions (R,S)-AM1241 as a valuable research tool for investigating cannabinoid receptor 2-specific functions.

Structure-Activity Relationships

The structure-activity relationships of (R,S)-AM1241 reveal critical molecular features required for cannabinoid receptor 2 binding and selectivity [1] [10]. The aminoalkylindole core structure provides the fundamental pharmacophore for cannabinoid receptor interaction, while specific substituents modulate receptor selectivity and functional activity [6]. The stereochemistry at the piperidine ring significantly influences both binding affinity and functional properties [1] [10].

Resolution of (R,S)-AM1241 into its individual enantiomers reveals pronounced stereoselectivity in cannabinoid receptor 2 binding. R-AM1241 demonstrates markedly higher affinity than S-AM1241, with Ki values of 15.1 ± 4.18 nanomolar versus 658 ± 44.2 nanomolar at human cannabinoid receptor 2, representing more than 40-fold difference in binding affinity [1] [10]. This stereoselectivity extends across species, with R-AM1241 consistently showing superior binding affinity at rat and mouse cannabinoid receptor 2 receptors [1].

The 2-iodo-5-nitrobenzoyl group at the 3-position of the indole ring is essential for cannabinoid receptor 2 selectivity [9] [2]. The iodine substitution provides optimal size and lipophilicity for the cannabinoid receptor 2 binding pocket, while the nitro group contributes to the electronic properties that enhance selectivity [3] [6]. The methylpiperidine substituent at the 1-position modulates both binding affinity and functional activity through specific interactions with receptor transmembrane domains [1] [6].

Structural FeatureFunctionImpact on Activity
Indole coreCannabinoid receptor pharmacophoreEssential for binding
2-iodo-5-nitrobenzoylSelectivity determinantCB2 vs CB1 discrimination
MethylpiperidineAffinity modulatorBinding strength and stereoselectivity

Binding Kinetics and Affinity Constants

The binding kinetics of (R,S)-AM1241 at cannabinoid receptor 2 demonstrate typical characteristics of G protein-coupled receptor ligand interactions [1] [11]. Equilibrium binding studies using [³H]-CP55,940 displacement reveal single-site binding behavior with no evidence of multiple binding states, consistent with homogeneous receptor populations in recombinant expression systems [1]. The association and dissociation kinetics follow bimolecular association and monomolecular dissociation processes, respectively [12].

Kinetic parameters for (R,S)-AM1241 binding reveal rapid equilibration at cannabinoid receptor 2. The compound reaches binding equilibrium within 60 minutes at 30 degrees Celsius in membrane preparations [1]. The affinity constants derived from competition binding experiments demonstrate consistent Ki values across multiple independent experiments, with coefficient of variation typically less than 20 percent [1].

The thermodynamic parameters of (R,S)-AM1241 binding suggest favorable interactions with the cannabinoid receptor 2 binding site. The dissociation constant Kd values correspond closely with Ki values determined from competition studies, indicating minimal cooperative binding effects [1] [11]. The binding affinity constants demonstrate temperature sensitivity consistent with typical protein-ligand interactions, with optimal binding occurring at physiological temperatures [1].

Species comparison of binding kinetics reveals subtle differences in association and dissociation rates. Human cannabinoid receptor 2 shows slightly faster association rates compared to rodent orthologues, while dissociation rates remain relatively consistent across species [1] [13]. These kinetic differences may contribute to the observed species-specific functional profiles of (R,S)-AM1241 [1].

Comparative Receptor Interactions

Comparative analysis of (R,S)-AM1241 with other cannabinoid receptor ligands reveals distinct interaction profiles that explain its unique pharmacological properties [1] [5] [14]. Unlike classical cannabinoids such as delta-9-tetrahydrocannabinol or CP55,940, which show minimal selectivity between cannabinoid receptor subtypes, (R,S)-AM1241 demonstrates pronounced cannabinoid receptor 2 selectivity [9] [14] [6].

The functional profile of (R,S)-AM1241 varies significantly from reference cannabinoid receptor 2 agonists such as WIN55,212-2 and CP55,940 [1] [5]. In cyclic adenosine monophosphate inhibition assays, (R,S)-AM1241 exhibits complex pharmacology dependent on experimental conditions and receptor expression levels [5] [15]. At human cannabinoid receptor 2, the compound functions as a partial agonist with approximately 60 percent maximal inhibition of forskolin-stimulated cyclic adenosine monophosphate accumulation [1].

The protean agonist properties of (R,S)-AM1241 distinguish it from conventional cannabinoid receptor 2 agonists [5] [15]. This unique characteristic results in different functional outcomes depending on the level of receptor constitutive activity in the experimental system [15]. In the presence of constitutively active cannabinoid receptor 2 receptors, (R,S)-AM1241 can exhibit inverse agonist properties, while in systems with minimal constitutive activity, it functions as a partial agonist [15].

Species-specific functional differences further differentiate (R,S)-AM1241 from other cannabinoid receptor ligands [1] [13]. While the compound acts as an agonist at human cannabinoid receptor 2, it demonstrates inverse agonist activity at rodent cannabinoid receptor 2 receptors [1] [16]. This species-dependent pharmacology likely reflects differences in receptor coupling efficiency and constitutive activity levels between human and rodent systems [1] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

503.07059 g/mol

Monoisotopic Mass

503.07059 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DLM851L3RD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

AM-1241

Dates

Modify: 2023-08-15
1: Yu SJ, Reiner D, Shen H, Wu KJ, Liu QR, Wang Y. Time-Dependent Protection of CB2 Receptor Agonist in Stroke. PLoS One. 2015 Jul 17;10(7):e0132487. doi: 10.1371/journal.pone.0132487. eCollection 2015. PubMed PMID: 26186541; PubMed Central PMCID: PMC4505877.
2: Bujalska-Zadrożny M, de Cordé A, Pawlik K. Influence of nitric oxide synthase or cyclooxygenase inhibitors on cannabinoids activity in streptozotocin-induced neuropathy. Pharmacol Rep. 2015 Apr;67(2):209-16. doi: 10.1016/j.pharep.2014.08.023. Epub 2014 Sep 16. PubMed PMID: 25712641.
3: Ma L, Jia J, Liu X, Bai F, Wang Q, Xiong L. Activation of murine microglial N9 cells is attenuated through cannabinoid receptor CB2 signaling. Biochem Biophys Res Commun. 2015 Feb 27;458(1):92-7. doi: 10.1016/j.bbrc.2015.01.073. Epub 2015 Jan 27. PubMed PMID: 25637536.
4: Janero DR, Makriyannis A. Terpenes and lipids of the endocannabinoid and transient-receptor-potential-channel biosignaling systems. ACS Chem Neurosci. 2014 Nov 19;5(11):1097-106. doi: 10.1021/cn5000875. Epub 2014 Jun 5. Review. PubMed PMID: 24866555.
5: Greco R, Mangione AS, Sandrini G, Nappi G, Tassorelli C. Activation of CB2 receptors as a potential therapeutic target for migraine: evaluation in an animal model. J Headache Pain. 2014 Mar 17;15:14. doi: 10.1186/1129-2377-15-14. PubMed PMID: 24636539; PubMed Central PMCID: PMC3995520.
6: Wang Y, Ma S, Wang Q, Hu W, Wang D, Li X, Su T, Qin X, Zhang X, Ma K, Chen J, Xiong L, Cao F. Effects of cannabinoid receptor type 2 on endogenous myocardial regeneration by activating cardiac progenitor cells in mouse infarcted heart. Sci China Life Sci. 2014 Feb;57(2):201-8. doi: 10.1007/s11427-013-4604-z. Epub 2014 Jan 15. PubMed PMID: 24430557.
7: Avraham HK, Jiang S, Fu Y, Rockenstein E, Makriyannis A, Zvonok A, Masliah E, Avraham S. The cannabinoid CB₂ receptor agonist AM1241 enhances neurogenesis in GFAP/Gp120 transgenic mice displaying deficits in neurogenesis. Br J Pharmacol. 2014 Jan;171(2):468-79. doi: 10.1111/bph.12478. PubMed PMID: 24148086; PubMed Central PMCID: PMC3904265.
8: Cui JH, Ju J, Yoon MH. Pharmacology of cannabinoid receptor agonists and a cyclooxygenase-2 inhibitor in rat bone tumor pain. Pharmacology. 2013;92(3-4):150-7. doi: 10.1159/000354296. Epub 2013 Sep 4. PubMed PMID: 24008428.
9: Marini P, Cascio MG, King A, Pertwee RG, Ross RA. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors. Br J Pharmacol. 2013 Jun;169(4):887-99. doi: 10.1111/bph.12191. PubMed PMID: 23711022; PubMed Central PMCID: PMC3687668.
10: Ribeiro R, Wen J, Li S, Zhang Y. Involvement of ERK1/2, cPLA2 and NF-κB in microglia suppression by cannabinoid receptor agonists and antagonists. Prostaglandins Other Lipid Mediat. 2013 Jan;100-101:1-14. doi: 10.1016/j.prostaglandins.2012.11.003. Epub 2012 Dec 5. PubMed PMID: 23219970.
11: Paronis CA, Thakur GA, Bajaj S, Nikas SP, Vemuri VK, Makriyannis A, Bergman J. Diuretic effects of cannabinoids. J Pharmacol Exp Ther. 2013 Jan;344(1):8-14. doi: 10.1124/jpet.112.199331. Epub 2012 Sep 27. PubMed PMID: 23019138; PubMed Central PMCID: PMC3533417.
12: Lozano-Ondoua AN, Hanlon KE, Symons-Liguori AM, Largent-Milnes TM, Havelin JJ, Ferland HL 3rd, Chandramouli A, Owusu-Ankomah M, Nikolich-Zugich T, Bloom AP, Jimenez-Andrade JM, King T, Porreca F, Nelson MA, Mantyh PW, Vanderah TW. Disease modification of breast cancer-induced bone remodeling by cannabinoid 2 receptor agonists. J Bone Miner Res. 2013 Jan;28(1):92-107. doi: 10.1002/jbmr.1732. PubMed PMID: 22903605; PubMed Central PMCID: PMC4745976.
13: Wood JT, Smith DM, Janero DR, Zvonok AM, Makriyannis A. Therapeutic modulation of cannabinoid lipid signaling: metabolic profiling of a novel antinociceptive cannabinoid-2 receptor agonist. Life Sci. 2013 Mar 19;92(8-9):482-91. doi: 10.1016/j.lfs.2012.06.019. Epub 2012 Jun 28. PubMed PMID: 22749867; PubMed Central PMCID: PMC3493696.
14: Su TF, Zhao YQ, Zhang LH, Peng M, Wu CH, Pei L, Tian B, Zhang J, Shi J, Pan HL, Li M. Electroacupuncture reduces the expression of proinflammatory cytokines in inflamed skin tissues through activation of cannabinoid CB2 receptors. Eur J Pain. 2012 May;16(5):624-35. doi: 10.1002/j.1532-2149.2011.00055.x. Epub 2011 Dec 19. PubMed PMID: 22337285.
15: Gamaleddin I, Zvonok A, Makriyannis A, Goldberg SR, Le Foll B. Effects of a selective cannabinoid CB2 agonist and antagonist on intravenous nicotine self administration and reinstatement of nicotine seeking. PLoS One. 2012;7(1):e29900. doi: 10.1371/journal.pone.0029900. Epub 2012 Jan 26. PubMed PMID: 22291896; PubMed Central PMCID: PMC3266883.
16: Tumati S, Largent-Milnes TM, Keresztes A, Ren J, Roeske WR, Vanderah TW, Varga EV. Repeated morphine treatment-mediated hyperalgesia, allodynia and spinal glial activation are blocked by co-administration of a selective cannabinoid receptor type-2 agonist. J Neuroimmunol. 2012 Mar;244(1-2):23-31. doi: 10.1016/j.jneuroim.2011.12.021. Epub 2012 Jan 30. PubMed PMID: 22285397; PubMed Central PMCID: PMC3298577.
17: Jiang S, Fu Y, Avraham HK. Regulation of hematopoietic stem cell trafficking and mobilization by the endocannabinoid system. Transfusion. 2011 Nov;51 Suppl 4:65S-71S. doi: 10.1111/j.1537-2995.2011.03368.x. PubMed PMID: 22074629.
18: Barutta F, Piscitelli F, Pinach S, Bruno G, Gambino R, Rastaldi MP, Salvidio G, Di Marzo V, Cavallo Perin P, Gruden G. Protective role of cannabinoid receptor type 2 in a mouse model of diabetic nephropathy. Diabetes. 2011 Sep;60(9):2386-96. doi: 10.2337/db10-1809. Epub 2011 Aug 1. PubMed PMID: 21810593; PubMed Central PMCID: PMC3161308.
19: Curto-Reyes V, Boto T, Hidalgo A, Menéndez L, Baamonde A. Antinociceptive effects induced through the stimulation of spinal cannabinoid type 2 receptors in chronically inflamed mice. Eur J Pharmacol. 2011 Oct 1;668(1-2):184-9. doi: 10.1016/j.ejphar.2011.06.057. Epub 2011 Jul 13. PubMed PMID: 21771590.
20: Khasabova IA, Gielissen J, Chandiramani A, Harding-Rose C, Odeh DA, Simone DA, Seybold VS. CB1 and CB2 receptor agonists promote analgesia through synergy in a murine model of tumor pain. Behav Pharmacol. 2011 Sep;22(5-6):607-16. doi: 10.1097/FBP.0b013e3283474a6d. PubMed PMID: 21610490; PubMed Central PMCID: PMC3155626.

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